molecular formula C10H18N2 B3356001 Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] CAS No. 646055-90-5

Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]

Cat. No.: B3356001
CAS No.: 646055-90-5
M. Wt: 166.26 g/mol
InChI Key: MWXBQECGTIYCJT-UHFFFAOYSA-N
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Description

Spiro[1-azabicyclo[222]octane-2,3’-pyrrolidine] is a spiro compound characterized by a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine] typically involves the reaction of azabicyclo[2.2.2]octane derivatives with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the azabicyclo compound, followed by the addition of pyrrolidine to form the spiro compound.

Industrial Production Methods

Industrial production of Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine] often involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the spiro compound reacts with nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced spiro derivatives.

    Substitution: Formation of substituted spiro compounds with various functional groups.

Scientific Research Applications

Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine] has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine] involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane]
  • Spiro[1-azabicyclo[2.2.2]octane-2,3’-furan]

Uniqueness

Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine] is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c1-5-12-6-2-9(1)7-10(12)3-4-11-8-10/h9,11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXBQECGTIYCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC23CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624449
Record name Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646055-90-5
Record name Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]
Reactant of Route 2
Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]
Reactant of Route 3
Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]
Reactant of Route 4
Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]
Reactant of Route 5
Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]
Reactant of Route 6
Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]

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